molecular formula C9H12N2O3 B1314797 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate CAS No. 623565-57-1

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Cat. No. B1314797
M. Wt: 196.2 g/mol
InChI Key: OXKHHZJNEHYAPB-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O3 . It is part of the pyrazolooxazine family, which is a highly important scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound has been achieved in 3–4 steps from commercially available pyrazoles . The process involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine, which directly gives 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines in high yields . These compounds can undergo cyclization to afford 2-aryl-6,-7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine, was determined by x-ray crystallography . This provides a basis for understanding the structure of Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine, followed by cyclization with sodium hydride .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 196.21 . More specific physical and chemical properties are not available in the sources.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • A study by Xie et al. (2009) focused on synthesizing novel 2-ferrocenyl-6-substituted-4H-pyrazolo[5,1-c][1,4]oxazin-4-one derivatives using ethyl 1-(2-aryl-2-oxoethyl)-3-ferrocenyl-1H-pyrazole-5-carboxylate. These compounds were characterized through various analytical techniques, contributing to the development of new chemical entities (Xie et al., 2009).
  • Investigation of Reaction Mechanisms :

    • Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. Their study revealed a unique reaction mechanism involving ANRORC rearrangement and N-formylation, highlighting the compound's reactivity and potential applications in synthetic chemistry (Ledenyova et al., 2018).
  • Development of New Synthetic Methods :

    • Ivanov et al. (2017) described the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, presenting a novel method for introducing halogen substituents into the pyrazolo[5,1-c][1,2,4]triazine framework (Ivanov et al., 2017).
  • Microwave-Assisted Synthesis :

    • Wei et al. (2007) conducted a study on the microwave-assisted synthesis of novel 6-(aroxymethyl)-2-aryl-6,7-dihydropyrazolo[5,1-c][1,4] oxazin-4-one derivatives. This method demonstrated higher efficiency and selectivity compared to traditional synthesis techniques (Wei et al., 2007).
  • Exploration of Heterocyclic Systems :

    • Kharaneko (2016) developed a procedure for synthesizing a new heterocyclic system, 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d
    ][1,2,5]triazepine-2-carbohydrazide, by recyclization of methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate with hydrazine hydrate. This study introduced a novel heterocyclic system that may have potential applications in various fields of chemistry .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-5-7-6-13-4-3-11(7)10-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKHHZJNEHYAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCOCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474348
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

CAS RN

623565-57-1
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate
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Synthesis routes and methods

Procedure details

To a partial solution of 6,7-dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate (3.41 g, 24 mmol) in o-xylene (80 ml), was added ethyl propiolate (2.7 ml, 26 mmol). The mixture was stirred at 140° C. for 3 hr. An additional 2.0 ml (19 mmol) of ethyl propiolate was then added and the mixture was stirred at reflux for 18 hr. The final solution was evaporated under vacuum, and the residue was dissolved in a mixture of methylene chloride and hexanes (1:5). The solution was passed through a pad of silica gel and the filter pad was eluted with methylene chloride-hexanes, followed by ethyl acetate. The ethyl acetate eluent was evaporated and the residue washed with hexanes to give 4.10 g of a white solid; mp 63° C.; MS (ESI) m/z 197.1 (M+H).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org

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